3-[5-(Methoxymethyl)oxolan-2-yl]morpholine
Description
3-[5-(Methoxymethyl)oxolan-2-yl]morpholine is a heterocyclic compound featuring a morpholine ring fused with a substituted oxolane (tetrahydrofuran) moiety. According to available data, its molecular formula is listed as C₉H₁₄N₂S with a purity of 95% and CAS number EN300-716462 . The compound is categorized under D8, though the exact classification system remains unspecified .
Properties
IUPAC Name |
3-[5-(methoxymethyl)oxolan-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-12-6-8-2-3-10(14-8)9-7-13-5-4-11-9/h8-11H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQJJCWDEUAXPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCC(O1)C2COCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-(Methoxymethyl)oxolan-2-yl]morpholine typically involves the reaction of morpholine with a suitable oxolane derivative. One common method includes the use of 5-(methoxymethyl)oxolane-2-carboxylic acid as a starting material, which undergoes a condensation reaction with morpholine under acidic or basic conditions to form the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency and scalability of the synthesis process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxolane ring or the morpholine nitrogen, potentially yielding various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
3-[5-(Methoxymethyl)oxolan-2-yl]morpholine has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 3-[5-(Methoxymethyl)oxolan-2-yl]morpholine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methoxymethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
(S)-3-(Methoxymethyl)morpholine HCl
- Molecular Formula: C₆H₁₄ClNO₂ (inferred from naming conventions).
- Key Features : Lacks the oxolan-2-yl substituent present in the target compound but shares the methoxymethyl-morpholine core. The HCl salt form enhances solubility and stability, making it commercially relevant in pharmaceutical applications .
2-Hydroxyethyl 3-((3-(4-(3-Acetamidophenyl)piperidine-1-yl)propyl)carbamoyl-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Compound 35)
- Key Features : Contains a methoxymethyl group and a morpholine-derived structure but is significantly more complex, with additional fluorophenyl and piperidine substituents.
- Applications : Likely serves as a bioactive intermediate due to its structural complexity .
Methyl 5-Oxomorpholine-2-carboxylate
- Molecular Formula: C₇H₁₁NO₄.
- Key Features : Features a ketone and ester group instead of the methoxymethyl-oxolane moiety.
- Synthesis : Prepared via SOCl₂/MeOH reflux for esterification, followed by hydrolysis with LiOH/THF-H₂O . This method highlights common pathways for morpholine derivatives, which may differ from the target compound’s synthesis .
Comparative Data Table
†Inferred formula based on naming conventions.
Biological Activity
3-[5-(Methoxymethyl)oxolan-2-yl]morpholine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of morpholine with an oxolane derivative. The synthetic route may include various reagents and conditions optimized for yield and purity.
Synthetic Route Example
- Starting Materials : Morpholine and methoxymethyl oxolane.
- Reagents : Base catalysts, solvents (e.g., dichloromethane), and coupling agents.
- Conditions : Temperature control and reaction time are critical for successful synthesis.
Biological Properties
Research indicates that this compound exhibits various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibitory effects against bacteria | |
| Anticancer | Potential therapeutic effects in cancer | |
| Enzyme Inhibition | Inhibits tyrosinase activity |
The mechanism of action for this compound involves interaction with specific molecular targets. It may modulate enzyme activity or interfere with cellular pathways critical for pathogen survival or cancer cell proliferation.
Case Studies
- Antimicrobial Activity : A study demonstrated that this compound exhibited significant inhibition against Gram-negative bacteria, indicating its potential as an antimicrobial agent. The compound showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
- Anticancer Properties : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, suggesting a promising role in cancer therapy. The exact pathways involved are under investigation but may involve the modulation of signaling pathways related to cell survival .
- Enzyme Inhibition : Research highlighted the compound's strong inhibitory effect on tyrosinase, an enzyme involved in melanin production. This property could be beneficial in treating hyperpigmentation disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
